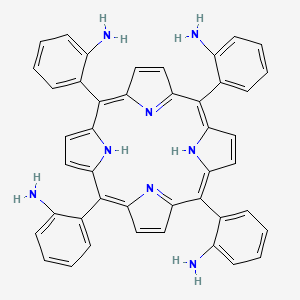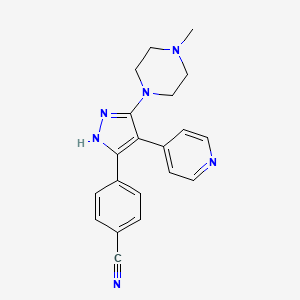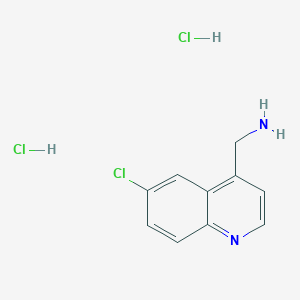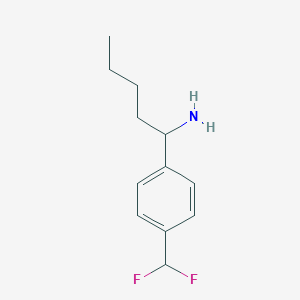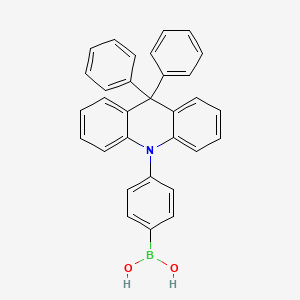
(4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a 9,9-diphenylacridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid typically involves the following steps:
Formation of 9,9-Diphenylacridine: This can be achieved through a cyclization reaction involving diphenylamine and a suitable aldehyde or ketone.
Borylation Reaction: The 9,9-diphenylacridine derivative is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of (4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a fluorescent probe due to its photoluminescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of (4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The acridine moiety contributes to its photophysical properties, enabling its use in imaging and sensing applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(Diphenylamino)phenylboronic acid
- 4-(Dimethylamino)phenylboronic acid
- 4-Bromotriphenylamine
Uniqueness
(4-(9,9-Diphenylacridin-10(9H)-yl)phenyl)boronic acid is unique due to the presence of the 9,9-diphenylacridine moiety, which imparts distinct photophysical properties and enhances its utility in applications such as OLEDs and fluorescent probes. Its structural complexity also allows for diverse chemical modifications and functionalizations.
Properties
Molecular Formula |
C31H24BNO2 |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
[4-(9,9-diphenylacridin-10-yl)phenyl]boronic acid |
InChI |
InChI=1S/C31H24BNO2/c34-32(35)25-19-21-26(22-20-25)33-29-17-9-7-15-27(29)31(23-11-3-1-4-12-23,24-13-5-2-6-14-24)28-16-8-10-18-30(28)33/h1-22,34-35H |
InChI Key |
DEVYUPOVLJWWFF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C3=CC=CC=C3C(C4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


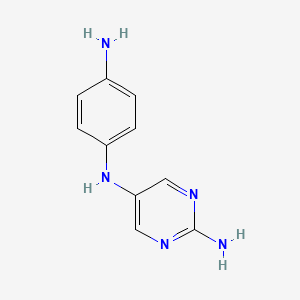

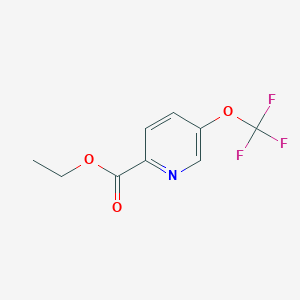

![4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)
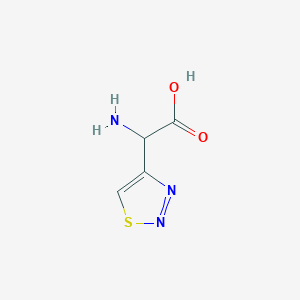
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)

